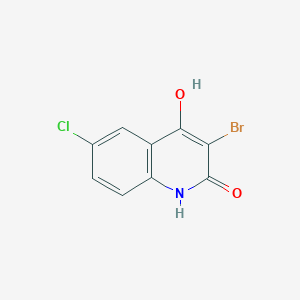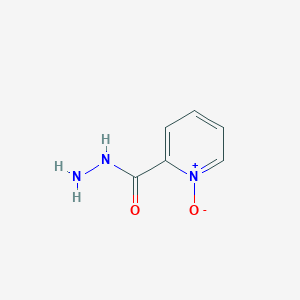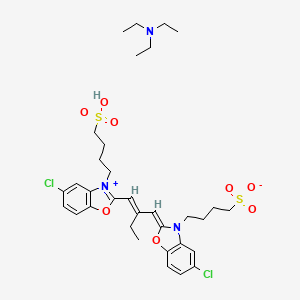
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE is a heterocyclic compound belonging to the quinolone family This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a quinolin-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxyquinoline.
Bromination: The 4-hydroxyquinoline is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
化学反応の分析
Types of Reactions
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinone derivatives, and biaryl compounds.
科学的研究の応用
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Investigated for its potential use in organic electronics and photonics.
作用機序
The mechanism of action of 3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Lacks the bromine and chlorine substituents but shares the quinoline core.
6-Chloro-4-hydroxyquinoline: Similar structure but without the bromine atom.
3-Bromo-4-hydroxyquinoline: Similar structure but without the chlorine atom.
Uniqueness
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
特性
分子式 |
C9H5BrClNO2 |
|---|---|
分子量 |
274.5 g/mol |
IUPAC名 |
3-bromo-6-chloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrClNO2/c10-7-8(13)5-3-4(11)1-2-6(5)12-9(7)14/h1-3H,(H2,12,13,14) |
InChIキー |
HFWRFUMHNXXTBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Hydroxy-5-nitro-3-oxidospiro[benzimidazol-3-ium-2,1'-cyclohexane]-4-imine](/img/structure/B1496498.png)
methanone oxime](/img/structure/B1496499.png)




![5,7-Dihydro-2-methylthieno[3,4-d]pyrimidin-4-ol](/img/structure/B1496512.png)


